molecular formula C21H27N3O4S B2862490 N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251628-17-7

N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2862490
CAS No.: 1251628-17-7
M. Wt: 417.52
InChI Key: UPOLAWQIXYRLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity

N-mesityl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O4SC_{23}H_{32}N_{4}O_{4}S. The structure features a piperidine ring and a pyridine moiety, which are important for its biological interactions.

This compound acts primarily as an inhibitor of the nuclear SET domain-containing protein 2 (NSD2). NSD2 is implicated in various cancers, including multiple myeloma, due to its role in histone methylation that promotes oncogenic gene expression. The inhibition of NSD2 by this compound may lead to decreased levels of di-methylated histone H3 at lysine 36 (H3K36me2), thereby reversing the oncogenic effects associated with its overexpression .

Biological Activity and Efficacy

Research indicates that N-mesityl derivatives exhibit significant anti-cancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, the compound has shown efficacy against multiple myeloma cells, where it effectively reduces cell viability and induces programmed cell death .

Table 1: Summary of Biological Activities

Activity Effect Reference
NSD2 InhibitionReduces H3K36me2 levels
Anti-cancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesExhibits antimicrobial activity

Case Studies

In a notable study, researchers evaluated the compound's effect on multiple myeloma cell lines. Results indicated that treatment with N-mesityl derivatives led to a significant decrease in cell proliferation rates compared to untreated controls. Furthermore, molecular docking studies revealed strong binding affinities between the compound and the active site of NSD2, suggesting a direct interaction that underlies its inhibitory effects .

Another investigation focused on the anti-inflammatory properties of similar compounds within this chemical class. While N-mesityl's primary action is on NSD2, related compounds have demonstrated potential in reducing inflammation markers in vitro, indicating a broader therapeutic potential beyond oncology .

Properties

IUPAC Name

2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-15-12-16(2)20(17(3)13-15)22-19(25)14-23-9-7-8-18(21(23)26)29(27,28)24-10-5-4-6-11-24/h7-9,12-13H,4-6,10-11,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOLAWQIXYRLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.